N-(3-Morpholino-3-oxopropyl)phthalimide
Description
N-(3-Morpholino-3-oxopropyl)phthalimide is a phthalimide derivative featuring a morpholino-3-oxopropyl substituent attached to the nitrogen atom of the phthalimide core. Phthalimides are widely utilized as intermediates in organic synthesis, particularly in the preparation of polymers, dendrimers, and bioactive molecules due to their stability and reactivity . The compound’s synthesis likely involves alkylation or coupling reactions, as demonstrated in the preparation of N-(3-morpholino-3-oxopropyl) derivatives via DMF-mediated reactions with brominated precursors .
Properties
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRYCWSWHFJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-Morpholino-3-oxopropyl)phthalimide typically involves the reaction of phthalic anhydride with morpholine and a suitable propylating agent. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-Morpholino-3-oxopropyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(3-Morpholino-3-oxopropyl)phthalimide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various functionalized derivatives.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Morpholino-3-oxopropyl)phthalimide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity of Phthalimide Derivatives
| Compound | Key Reaction | Yield (%) | Conditions |
|---|---|---|---|
| N-(3-Hydroxypropyl)phthalimide | Reductive alkoxylation | 94 | 20 bar H$_2$, Co catalyst |
| N-(3-Bromopropyl)phthalimide | Thiacalixarene alkylation | 62–71 | K$2$CO$3$, DMF, reflux |
| 3-Chloro-N-phenyl-phthalimide | Polyimide monomer synthesis | N/A | High-purity purification |
Biological Activity
N-(3-Morpholino-3-oxopropyl)phthalimide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound belongs to the phthalimide family, which is known for various biological activities. The compound features a morpholino group that enhances its interaction with biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. It has been studied for its effects on various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC). In vitro studies have shown that derivatives of phthalimides can inhibit the growth of cancer cells effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | A549 | 1.48 | Induces apoptosis |
| 15a | NCI-H23 | 2.52 | Inhibits cell cycle progression |
| 16a | A549 | 1.50 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types .
Antibacterial and Antifungal Properties
This compound has also been investigated for its antibacterial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi, although specific data on this compound is limited compared to other derivatives in the phthalimide class.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to cellular responses such as apoptosis in cancer cells. This interaction is crucial for its anticancer efficacy and potential therapeutic applications .
Study on Pain Models
A comparative study evaluated several phthalimide analogues, including this compound, for their efficacy in models of pain. The results indicated that certain analogues exhibited significant antinociceptive effects in acute and chronic pain models, suggesting a broader therapeutic potential beyond cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
